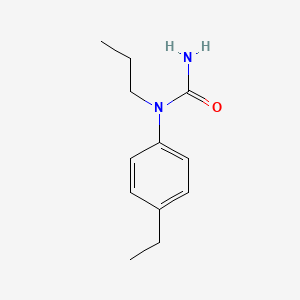
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium can be compared to other imidazole derivatives such as:
1-Methylimidazole: Lacks the long alkyl chain, making it less effective in disrupting biological membranes.
1,3-Dimethylimidazolium chloride: Contains two methyl groups, which may alter its solubility and reactivity compared to the pentadecyl derivative.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Features bulky substituents that can influence its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its long alkyl chain, which enhances its ability to interact with lipid membranes and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
244193-62-2 |
|---|---|
Molekularformel |
C19H39N2+ |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
1-methyl-3-pentadecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-17-20(2)19-21/h17-18H,3-16,19H2,1-2H3/p+1 |
InChI-Schlüssel |
SDYULDGUGBHRTB-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
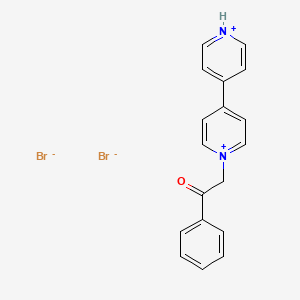
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
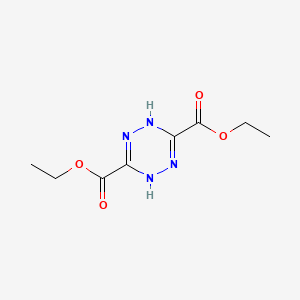
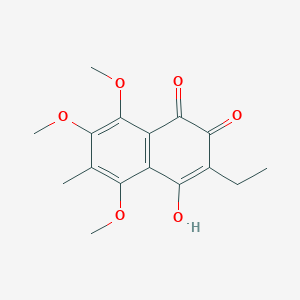

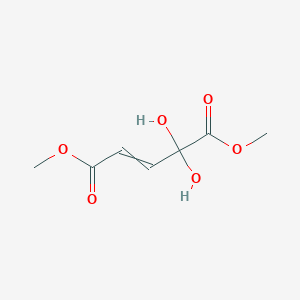
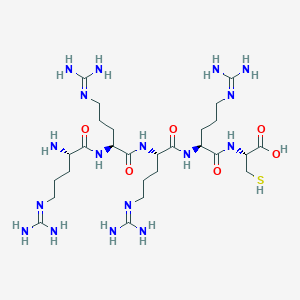


![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
